molecular formula C23H28FN7O B2597269 N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040652-72-9

N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2597269
CAS No.: 1040652-72-9
M. Wt: 437.523
InChI Key: GAYHDIFRVCJJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core modified with a tetrazole-containing substituent. Its structure comprises:

  • A tert-butylphenyl group at the N-terminus, contributing steric bulk and lipophilicity.
  • A piperazine ring substituted at the 4-position with a tetrazole-methyl group.

The tetrazole ring (a heterocyclic five-membered system with four nitrogen atoms) enhances metabolic stability compared to carboxylic acid analogs, a common strategy in medicinal chemistry .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN7O/c1-23(2,3)17-4-8-19(9-5-17)25-22(32)30-14-12-29(13-15-30)16-21-26-27-28-31(21)20-10-6-18(24)7-11-20/h4-11H,12-16H2,1-3H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYHDIFRVCJJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is functionalized with a carboxamide group through the reaction of piperazine with an isocyanate.

    Coupling Reactions: The fluorophenyl-tetrazole and tert-butylphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.

    Reduction: Reduction reactions may target the carboxamide group or the tetrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)phenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These could include:

    Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

    Receptors: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Pathways: The compound may modulate biochemical pathways, affecting processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aryl substituents, piperazine modifications, and tetrazole replacements. Below is a detailed comparison with key derivatives:

Substituent Variations at the Aryl Group

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Replaces the tert-butylphenyl group with a 4-chlorophenyl moiety. The piperazine ring adopts a chair conformation, similar to the target compound, but lacks the tetrazole-methyl substituent .
  • 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide ():

    • Features a trifluoromethylphenyl group , which increases hydrophobicity and metabolic resistance compared to the tert-butylphenyl group.
    • The thiophene ring replaces the tetrazole system, reducing hydrogen-bonding capacity but enhancing π-π stacking interactions .

Modifications to the Piperazine Ring

  • 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine ():
    • The piperazine nitrogen is alkylated with a thiophene-containing butyl chain , increasing conformational flexibility compared to the rigid tetrazole-methyl group in the target compound.
    • This modification may enhance membrane permeability but reduce target specificity .

Functional Group Replacements

  • Tetrazole vs. Such analogs often exhibit reduced receptor-binding affinity in kinase inhibition assays .

Data Tables

Table 1: Structural and Electronic Properties of Key Analogs

Compound Name Aryl Group Piperazine Modification Functional Group Key Property
Target Compound 4-tert-butylphenyl Tetrazole-methyl Tetrazole High metabolic stability, H-bonding
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-chlorophenyl Ethyl Carboxamide Moderate lipophilicity, rigid chair
4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide 4-CF3-phenyl Thiophene-butyl Amide Enhanced π-π stacking, flexible

Table 2: Hypothetical Pharmacokinetic Comparison

Compound LogP (Predicted) Solubility (µg/mL) Metabolic Stability (t1/2)
Target Compound 3.8 12.5 >6 hours
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 2.9 45.2 ~3 hours
4-(Thiophen-2-yl)-N-(4-CF3-phenyl)butanamide 4.1 8.7 >8 hours

Research Findings and Implications

  • The tetrazole-methyl group in the target compound confers superior metabolic stability compared to ethyl or carbonyl analogs, as tetrazoles resist cytochrome P450-mediated oxidation .
  • The tert-butylphenyl group enhances lipophilicity (LogP ~3.8) but reduces aqueous solubility, a trade-off observed in analogs with bulky aryl substituents .
  • Piperazine ring conformation (e.g., chair vs. boat) remains consistent across analogs, suggesting minimal steric interference from substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.